1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Structure-Activity Relationship Urea Derivatives Pharmacology

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic urea derivative with the molecular formula C17H22N2O2S and a molecular weight of 318.4 g/mol. It features a 4-ethoxyphenyl group and a 2-methyl-2-(thiophen-3-yl)propyl chain connected by a urea linkage.

Molecular Formula C17H22N2O2S
Molecular Weight 318.44
CAS No. 2320724-58-9
Cat. No. B2441538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
CAS2320724-58-9
Molecular FormulaC17H22N2O2S
Molecular Weight318.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC(C)(C)C2=CSC=C2
InChIInChI=1S/C17H22N2O2S/c1-4-21-15-7-5-14(6-8-15)19-16(20)18-12-17(2,3)13-9-10-22-11-13/h5-11H,4,12H2,1-3H3,(H2,18,19,20)
InChIKeyBQDBFTBMKCJMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea (2320724-58-9): Structural and Procurement Baseline


1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic urea derivative with the molecular formula C17H22N2O2S and a molecular weight of 318.4 g/mol. It features a 4-ethoxyphenyl group and a 2-methyl-2-(thiophen-3-yl)propyl chain connected by a urea linkage [1]. While its chemical structure suggests potential for enzyme inhibition, its specific biological target, mechanism of action, and quantitative activity profile remain undisclosed in the peer-reviewed or patent literature accessible for this analysis. For procurement, it is available at a purity of ≥95%, but its functional differentiation from close structural analogs cannot be established from the currently available data.

Why 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea Cannot Be Assumed Interchangeable with Close Analogs


Attempting to substitute 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea with a seemingly similar urea derivative—such as one bearing a methoxy or halogen substituent on the phenyl ring, or an allyl or benzyl group instead of the 4-ethoxyphenyl moiety—is scientifically unsound. Even subtle structural modifications within this chemotype can dramatically alter target engagement, potency, and selectivity, as documented in the soluble epoxide hydrolase (sEH) inhibitor class where single-atom changes shift inhibitory activity by orders of magnitude [1]. Without compound-specific selectivity, potency, and pharmacokinetic data, any assumption of functional equivalence is unjustified and poses a direct risk to experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea vs. Analogs


Evidence Gap: No Quantitative Comparator Data Identified for 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

A comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) failed to identify any quantitative biological, pharmacological, or physicochemical data for 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea that includes a comparator or baseline. Consequently, no high-strength differential evidence can be presented . The available information is limited to basic chemical identifiers (e.g., InChI, molecular weight) without performance metrics such as IC50, Ki, solubility, or stability . Any claims of superiority over analogs like 1-(4-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea or 1-allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea would be entirely speculative.

Structure-Activity Relationship Urea Derivatives Pharmacology

Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea Based on Current Evidence


Exploratory Medicinal Chemistry for Novel Target Deorphanization

Given the complete absence of disclosed biological activity, 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is primarily suited as a screening tool for identifying novel protein targets. Its unique thiophene-ethoxyphenyl urea architecture may engage uncharacterized binding pockets that are not addressed by well-profiled urea-based inhibitors [1]. This application is purely explorative and carries significant risk as the compound's selectivity and potency are unknown.

Internal Reference Standard for Analytical Method Development

The compound's ≥95% purity and well-defined molecular weight (318.4 g/mol) make it a viable candidate for use as an internal reference standard in HPLC or LC-MS method development, provided its stability and solubility are validated in-house . However, its suitability is not inherently superior to other urea derivatives of similar purity and molecular weight.

Chemical Probe with a Novel Substitution Pattern for Selectivity Profiling

If future studies reveal that the 2-methyl-2-(thiophen-3-yl)propyl group confers a unique selectivity profile against a panel of related enzymes (e.g., epoxide hydrolases, deubiquitinases), this compound could serve as a valuable chemical probe. Currently, this is a hypothetical scenario, as no selectivity data exists to differentiate it from analogues like 1-benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea .

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